

# Application Notes and Protocols: In Vivo Imaging to Assess Cardiac Effects of Tovinontrine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | (Rac)-Tovinontrine |           |
| Cat. No.:            | B13439108          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Tovinontrine (formerly IMR-687) is a selective phosphodiesterase 9 (PDE9) inhibitor under investigation for the treatment of heart failure.[1][2] PDE9 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key second messenger in the natriuretic peptide signaling pathway.[3][4] In heart failure, particularly with preserved ejection fraction (HFpEF), PDE9 expression is upregulated, leading to reduced cGMP levels and impaired downstream signaling.[4] This contributes to pathological cardiac remodeling, including cardiomyocyte hypertrophy and diastolic dysfunction. By inhibiting PDE9, tovinontrine aims to increase intracellular cGMP concentrations, thereby enhancing the beneficial effects of the natriuretic peptide system, which include vasodilation, lusitropy (myocardial relaxation), and suppression of cardiac hypertrophy and fibrosis.

These application notes provide a comprehensive overview of key in vivo imaging techniques and detailed protocols for assessing the cardiac effects of tovinontrine in preclinical models of heart failure.

## **Signaling Pathway of Tovinontrine's Action**



Tovinontrine's mechanism of action is centered on the potentiation of the natriuretic peptidecGMP signaling cascade within cardiomyocytes.



Click to download full resolution via product page

Figure 1: Tovinontrine's Mechanism of Action.

## **Experimental Workflow for Preclinical Evaluation**

A multi-modal imaging approach is recommended to comprehensively evaluate the cardiac effects of tovinontrine in a preclinical setting.





Click to download full resolution via product page

Figure 2: Preclinical Imaging Workflow.

# Data Presentation: Summary of Expected Quantitative Effects

The following tables summarize the anticipated quantitative effects of a PDE9 inhibitor, analogous to tovinontrine, based on preclinical studies in mouse models of heart failure with preserved ejection fraction (HFpEF).

Table 1: Echocardiographic Parameters



| Parameter                                                                                                      | Control     | HFpEF Model<br>(Vehicle) | HFpEF Model +<br>PDE9i |
|----------------------------------------------------------------------------------------------------------------|-------------|--------------------------|------------------------|
| Diastolic Function                                                                                             |             |                          |                        |
| E/A Ratio                                                                                                      | 1.5 ± 0.1   | 2.5 ± 0.2                | 2.4 ± 0.3              |
| E' (cm/s)                                                                                                      | 4.5 ± 0.3   | 2.8 ± 0.2                | 2.9 ± 0.2              |
| E/E'                                                                                                           | 8.9 ± 0.5   | 15.2 ± 1.1               | 14.8 ± 1.3             |
| Systolic Function                                                                                              |             |                          |                        |
| Ejection Fraction (%)                                                                                          | 65 ± 5      | 62 ± 6                   | 50 ± 7                 |
| Fractional Shortening (%)                                                                                      | 35 ± 4      | 33 ± 5                   | 25 ± 6                 |
| Cardiac Structure                                                                                              |             |                          |                        |
| LV Mass (mg)                                                                                                   | 85 ± 7      | 120 ± 10                 | 115 ± 9                |
| Relative Wall<br>Thickness                                                                                     | 0.40 ± 0.03 | 0.55 ± 0.04              | 0.53 ± 0.05            |
| *Note: Some studies with other PDE9 inhibitors have reported a reduction in compensatory contractile function. |             |                          |                        |

Table 2: Cardiac MRI and Histological Parameters



| Parameter                                    | Control   | HFpEF Model<br>(Vehicle) | HFpEF Model +<br>PDE9i |
|----------------------------------------------|-----------|--------------------------|------------------------|
| Cardiac MRI                                  |           |                          |                        |
| LV End-Diastolic<br>Volume (μL)              | 45 ± 5    | 42 ± 6                   | 48 ± 7                 |
| LV End-Systolic<br>Volume (μL)               | 16 ± 3    | 16 ± 4                   | 24 ± 5*                |
| LV Mass (mg)                                 | 88 ± 8    | 125 ± 12                 | 118 ± 11               |
| Histology/Advanced<br>MRI                    |           |                          |                        |
| Cardiomyocyte Cross-<br>Sectional Area (μm²) | 250 ± 20  | 400 ± 30                 | 350 ± 25               |
| Interstitial Fibrosis (%)                    | 2.5 ± 0.5 | 8.0 ± 1.2                | 6.5 ± 1.0              |

Table 3: PET Imaging and Biomarker Data

| Parameter                                        | Control  | HFpEF Model<br>(Vehicle) | HFpEF Model +<br>PDE9i |
|--------------------------------------------------|----------|--------------------------|------------------------|
| PET Imaging                                      |          |                          |                        |
| Myocardial <sup>18</sup> F-FDG<br>Uptake (%ID/g) | 10 ± 2   | 15 ± 3                   | 12 ± 2.5               |
| Plasma Biomarkers                                |          |                          |                        |
| NT-proBNP (pg/mL)                                | 200 ± 50 | 800 ± 150                | 500 ± 100              |

# Experimental Protocols High-Frequency Echocardiography for Cardiac Function and Structure

## Methodological & Application





Objective: To non-invasively assess left ventricular (LV) systolic and diastolic function, and cardiac morphology.

#### Materials:

- High-frequency ultrasound system with a linear array transducer (30-40 MHz for mice).
- Animal anesthesia system (e.g., isoflurane).
- Heated platform with integrated ECG and temperature monitoring.
- Depilatory cream.
- Ultrasound gel.

#### Protocol:

- Animal Preparation: Anesthetize the mouse with 1.5-2.0% isoflurane. Remove chest fur
  using depilatory cream to ensure optimal image quality. Place the mouse in a supine position
  on the heated platform to maintain body temperature at 37°C.
- Image Acquisition:
  - Parasternal Long-Axis (PLAX) View: Obtain a clear view of the LV from the apex to the aortic valve.
  - M-Mode: From the PLAX view, acquire an M-mode image at the level of the papillary muscles to measure LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.
  - Parasternal Short-Axis (SAX) View: Acquire images at the base, mid-papillary, and apical levels.
  - Pulsed-Wave Doppler: From the apical four-chamber view, place the sample volume at the mitral valve leaflet tips to record mitral inflow velocities (E and A waves).
  - Tissue Doppler Imaging: Place the sample volume at the lateral mitral annulus to measure early (e') and late (a') diastolic tissue velocities.



#### • Data Analysis:

- Calculate LV ejection fraction (EF) and fractional shortening (FS) from M-mode measurements to assess systolic function.
- Determine the E/A ratio from mitral inflow Doppler to assess diastolic filling patterns.
- Calculate the E/e' ratio as an index of LV filling pressure and diastolic dysfunction.
- Measure LV mass and relative wall thickness from M-mode or B-mode images.

# Cardiac Magnetic Resonance (CMR) Imaging for Comprehensive Cardiac Assessment

Objective: To obtain high-resolution, three-dimensional data on cardiac anatomy, function, and tissue characteristics.

#### Materials:

- Small-animal MRI scanner (e.g., 7T or 9.4T).
- ECG and respiratory gating system.
- Animal-compatible contrast agent (e.g., gadolinium-based).
- Anesthesia and physiological monitoring equipment.

#### Protocol:

- Animal Preparation: Anesthetize the animal and place it on a heated cradle within the magnet. Secure ECG leads and a respiratory sensor for gating.
- Image Acquisition:
  - Scout Images: Acquire multi-planar scout images to locate the heart.
  - Cine Imaging: Acquire a stack of short-axis cine images covering the entire LV from base to apex using a gated fast low-angle shot (FLASH) sequence. Acquire long-axis cine



images (two- and four-chamber views).

- Late Gadolinium Enhancement (LGE): For fibrosis assessment, administer a gadoliniumbased contrast agent and acquire T1-weighted images 10-15 minutes post-injection.
- T1 Mapping: To quantify cardiomyocyte size, acquire pre- and post-contrast T1 maps.
- Data Analysis:
  - Manually or semi-automatically segment the endocardial and epicardial borders on all short-axis cine slices at end-diastole and end-systole.
  - Calculate LV end-diastolic volume (EDV), end-systolic volume (ESV), stroke volume (SV), and ejection fraction (EF).
  - Calculate LV mass from the epicardial and endocardial volumes.
  - Quantify the extent of fibrosis from LGE images.
  - Analyze T1 maps to determine the intracellular lifetime of water, which correlates with cardiomyocyte volume.

# Positron Emission Tomography (PET) for Myocardial Metabolism

Objective: To assess changes in myocardial glucose metabolism, which can be altered in heart failure.

#### Materials:

- Small-animal PET/CT scanner.
- <sup>18</sup>F-Fluorodeoxyglucose (<sup>18</sup>F-FDG) radiotracer.
- Anesthesia and physiological monitoring equipment.

#### Protocol:



- Animal Preparation: Fast the animal for 6-8 hours to enhance myocardial glucose uptake.
   Anesthetize the animal and maintain normothermia.
- Radiotracer Injection and Uptake: Administer a bolus of <sup>18</sup>F-FDG (e.g., ~10 MBq for a mouse) via a tail vein catheter. Allow for a 30-60 minute uptake period.
- Image Acquisition:
  - Position the animal in the PET/CT scanner.
  - Perform a CT scan for attenuation correction and anatomical localization.
  - Acquire a static PET scan for 15-20 minutes. Gating can be used to assess functional parameters.
- Data Analysis:
  - Reconstruct the PET images and co-register them with the CT data.
  - Draw regions of interest (ROIs) around the myocardium to quantify the mean standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).
  - Compare <sup>18</sup>F-FDG uptake between treatment and control groups to assess metabolic changes.

## Conclusion

The integrated use of echocardiography, cardiac MRI, and PET imaging provides a powerful, multi-faceted approach to characterizing the therapeutic effects of tovinontrine on cardiac structure, function, and metabolism in preclinical models of heart failure. The detailed protocols and expected quantitative outcomes presented in these application notes offer a robust framework for researchers and drug development professionals to rigorously evaluate the potential of PDE9 inhibitors as a novel therapy for heart failure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Quantification of Left Ventricular Volumes, Mass and Ejection Fraction using Cine
   Displacement Encoding with Stimulated Echoes (DENSE) MRI PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tovinontrine by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 3. cardurion.com [cardurion.com]
- 4. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Imaging to Assess Cardiac Effects of Tovinontrine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13439108#in-vivo-imaging-techniques-to-assess-tovinontrine-cardiac-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com